molecular formula C11H16N4O4 B8070352 2'-Deoxycoformycin

2'-Deoxycoformycin

Cat. No.: B8070352
M. Wt: 268.27 g/mol
InChI Key: FPVKHBSQESCIEP-UHFFFAOYSA-N
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Description

2’-Deoxycoformycin, also known as pentostatin, is a purine nucleoside analog and a potent inhibitor of the enzyme adenosine deaminase. This compound was first isolated from the fermentation broths of the bacterium Streptomyces antibioticus. It has significant therapeutic applications, particularly in the treatment of certain types of leukemia, due to its ability to interfere with DNA synthesis in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycoformycin involves several steps, starting from the fermentation of Streptomyces antibioticus. The compound is then isolated and purified through a series of chemical reactions. One common method involves the enzymatic phosphorylation of coformycin to produce 2’-Deoxycoformycin-5’-phosphate, which is then further processed to obtain the final product .

Industrial Production Methods: Industrial production of 2’-Deoxycoformycin typically relies on microbial fermentation. The optimization of fermentation conditions, including the selection of high-yield strains and the adjustment of nutrient media, is crucial for maximizing the yield of the compound. Advances in metabolic engineering have also been employed to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxycoformycin undergoes various chemical reactions, including phosphorylation, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 2’-Deoxycoformycin-5’-phosphate and other phosphorylated derivatives. These products are often used as intermediates in further chemical synthesis or as active pharmaceutical ingredients .

Scientific Research Applications

2’-Deoxycoformycin has a wide range of scientific research applications:

Mechanism of Action

2’-Deoxycoformycin exerts its effects by inhibiting the enzyme adenosine deaminase, which is crucial for the metabolism of purines. By mimicking the nucleoside adenosine, it binds tightly to the enzyme, preventing the conversion of adenosine to inosine. This leads to an accumulation of adenosine and deoxyadenosine triphosphate (dATP) within cells, which in turn inhibits DNA synthesis and induces apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxycoformycin is unique due to its high specificity and potency as an adenosine deaminase inhibitor. Unlike other similar compounds, it has a broader range of applications in both oncology and immunology, making it a versatile tool in medical research and treatment .

Properties

IUPAC Name

3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKHBSQESCIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860661
Record name 3-(2-Deoxypentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL)
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632
Record name PENTOSTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

... Adenosine deaminase inhibitor, The precise mechanism(s) of action of pentostatin in hairy cell leukemia and other lymphoid malignancies has not been fully elucidated. Pentostatin is a potent transition state (tight binding) inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This enzyme appears to regulate intracellular adenosine concentrations via irreversible deamination of adenosine and deoxyadenosine. Although adenosine deaminase is widely distributed in mammalian tissues, highest levels are found in lymphoid tissue: levels in circulating T cells (particularly in T cell lymphoblastic leukemia) are higher than those in B cells. While the level of enzyme activity is low in healthy bone marrow, it is high in myeloid leukemic blast cells. ... Inhibition of adenosine deaminase by pentostatin results in intracellular accumulation of toxic levels of adenine deoxynucleotides (eg, deoxyadenosine triphosphate), which in the presence of deoxyadenosine can lead to cell death. Pentostatin alone, even in concentrations high enough to inhibit adenosine deaminase completely, is not cytotoxic to lymphoid cells cultured in the absence of cytotoxic nucleosides (eg, deoxyadenosine). Thus, unlike many other nucleoside-analog antineoplastic agents, the cytoxic effects of pentostatin do not appear to be attributable directly to the drug or its metabolites but instead appear to result indirectly from the effects of the substrates for adenosine deaminase (adenosine and deoxyadenosine) and/or their metabolites. Although elevated deoxyadenosine triphosphate concentrations in the cell can block DNA synthesis via inhibition of ribonucleotide reductase, the precise role of high deoxyadenosine triphosphate concentrations in pentostatin-induced cytotoxicity is controversial. Pentostatin also can inhibit RNA synthesis, cause DNA strand breaks, disrupt ATP-dependent cellular processes, and inhibit adenosylhomocysteinase (S-adenosylhomocysteine hydrolase), all of which also may contribute to the drug's lymphocytotoxic effects., The degree to which pentostatin inhibits adenosine deaminase varies among cell types, possibly because of differences in enzyme inhibitor dissociation constants in different cells as well as differences in cellular accumulation of the drug. There generally has been no clear relation between adenosine deaminase inhibition and pentostatin induced cytotoxicity in clinical studies. However, the cytotoxic and growth inhibitory effects of adenosine deaminase inhibition appear to be greater in T cells than in B cells. Although conflicting data exist, some evidence suggests that T cells accumulate more deoxyadenosine triphosphate than B cells and thus may be more susceptible to the effects of adenosine deaminase inhibition; deoxyadenosine triphosphate concentrations in B cells may be lower because these cells possess higher membrane associated ecto-5'-nucleotidase activity, which promotes the hydrolysis of higher phosphate compounds to more freely diffusible nucleosides. Differences in the sensitivity of B and T cells to pentostatin's effects also may be artifactual as a result of testing procedure variables (eg, cell source, culture media conditions). The time course of adenosine deaminase inhibition appears to differ in erythrocytes and lymphocytes and depends on the intrinsic activity of the enzyme in the cell as well as cell specific pharmacodynamics (eg, protein synthesis, rate of cellular proliferation). In some cells, inhibition by a single dose of pentostatin may persist for 1 week or longer. It is not known whether recovery from adenosine deaminase inhibition occurs as a result of slow efflux of pentostatin from the cell or regeneration of adenosine deaminase; however, recovery of blood adenosine deaminase activity may result from replenishment of enzyme from newly formed erythrocytes in that such recovery in animals has been reported to coincide with the life span of erythrocytes in circulation (eg, 40-60 days). ... Response to pentostatin varies according to the type and sensitivity of the neoplasm being treated. Conditions associated with relatively low adenosine deaminase activity (eg, hairy cell and chronic lymphocytic leukemias) manifest prolonged and complete adenosine deaminase inhibition in response to relatively low dosages of pentostatin, whereas conditions associated with high adenosine deaminase activity (eg, acute leukemias) are less sensitive to the drug, requiring higher doses that produce relatively incomplete inhibition of adenosine deaminase activity.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 633
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals from methanol/water, White to off-white solid

CAS No.

53910-25-1
Record name (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
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Melting Point

220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C.
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1131
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycoformycin
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2'-Deoxycoformycin
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2'-Deoxycoformycin
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2'-Deoxycoformycin
Reactant of Route 5
2'-Deoxycoformycin
Reactant of Route 6
2'-Deoxycoformycin

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